molecular formula C17H16N6O B12933862 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde CAS No. 648449-26-7

4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde

Cat. No.: B12933862
CAS No.: 648449-26-7
M. Wt: 320.3 g/mol
InChI Key: XYFAOBQDODWYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is a sophisticated synthetic quinazoline derivative designed for pharmaceutical and oncological research. The compound features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, strategically functionalized with a pyrimidin-2-ylpiperazine moiety and a formyl group at the 6-position. The quinazoline structure is a recognized pharmacophore in drug discovery, with numerous derivatives constituting a class of fused heterocycles found in over 200 naturally occurring alkaloids and several approved therapeutics . This specific molecular architecture, particularly the piperazine linker, is frequently employed to optimize the physicochemical properties of a drug candidate and to properly position pharmacophoric groups for interaction with biological targets . The aldehyde group (-CHO) at the 6-position of the quinazoline ring serves as a versatile chemical handle for further synthetic elaboration via nucleophilic addition or reductive amination reactions, allowing researchers to generate a diverse library of compounds for structure-activity relationship (SAR) studies. Quinazoline-based compounds have demonstrated a broad spectrum of significant biological activities, with a prominent focus on their potent antitumor properties . Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, are 4-anilinoquinazoline derivatives that function as potent tyrosine kinase inhibitors, primarily targeting the Epidermal Growth Factor Receptor (EGFR) . The presence of the piperazine ring, a common feature in bioactive molecules, is known to enhance solubility and influence pharmacokinetic profiles . This compound is intended for use in the design and synthesis of novel bioactive molecules, particularly for investigating new kinase inhibitors and other molecular targets in oncology. It is a key intermediate for researchers developing potential therapeutic agents against various cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

648449-26-7

Molecular Formula

C17H16N6O

Molecular Weight

320.3 g/mol

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)quinazoline-6-carbaldehyde

InChI

InChI=1S/C17H16N6O/c24-11-13-2-3-15-14(10-13)16(21-12-20-15)22-6-8-23(9-7-22)17-18-4-1-5-19-17/h1-5,10-12H,6-9H2

InChI Key

XYFAOBQDODWYFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=C(C=C3)C=O)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a quinazoline derivative is reacted with a pyrimidinyl-piperazine under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carbaldehyde group at position 6 undergoes characteristic aldehyde transformations:

1.1. Nucleophilic Addition

  • Reagents/Conditions : Hydrazines, hydroxylamines, or primary amines under acidic or neutral conditions.

  • Products :

    • Hydrazones (R–NH–NH₂ → R–N=N–quinazoline)

    • Imines (R–NH₂ → R–N=CH–quinazoline)

    • Oximes (NH₂OH → HO–N=CH–quinazoline)

Example :
Hydrazone formation with phenylhydrazine yields 4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde phenylhydrazone (Fig. 1A), a precursor for further cyclization .

1.2. Oxidation

  • Reagents/Conditions : KMnO₄/H₂SO₄ or CrO₃/H₂O.

  • Product : 4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carboxylic acid (Fig. 1B) .

1.3. Reduction

  • Reagents/Conditions : NaBH₄/MeOH or LiAlH₄/THF.

  • Product : 4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazolin-6-ylmethanol (Fig. 1C) .

1.4. Condensation

  • Reagents/Conditions : Active methylene compounds (e.g., malononitrile) with catalytic piperidine.

  • Product : Knoevenagel adducts (e.g., 4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-yl)methylenemalononitrile ) .

Heterocyclic Ring Modifications

The quinazoline and pyrimidine rings participate in electrophilic and nucleophilic substitutions:

2.1. Quinazoline Core Reactivity

  • Substitution at Position 2/4 :

    • Reagents : Halogens (Cl₂, Br₂) or alkylating agents (CH₃I).

    • Conditions : Lewis acids (AlCl₃) or polar aprotic solvents (DMF).

    • Product : Halogenated or alkylated derivatives (e.g., 6-carbaldehyde-2-chloro-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline ) .

2.2. Pyrimidine-Piperazine Functionalization

  • Piperazine Alkylation :

    • Reagents : Alkyl halides (e.g., CH₃CH₂Br) or acyl chlorides.

    • Conditions : Base (K₂CO₃) in DMF at 80°C.

    • Product : 4-(4-(pyrimidin-2-yl)-1-ethylpiperazin-1-yl)quinazoline-6-carbaldehyde (Fig. 2A) .

  • Pyrimidine Ring Amination :

    • Reagents : NH₃/EtOH under high pressure.

    • Product : 4-(4-(4-aminopyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde (Fig. 2B) .

Cross-Coupling Reactions

The aldehyde and heterocyclic groups enable catalytic cross-couplings:

3.1. Suzuki-Miyaura Coupling

  • Reagents/Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O.

  • Product : 6-(aryl)methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline (Fig. 3A) .

3.2. Ullmann Coupling

  • Reagents/Conditions : CuI, 1,10-phenanthroline, aryl halide, K₃PO₄, DMSO.

  • Product : 6-(aryloxy)methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazoline (Fig. 3B) .

Biological Derivatization

The aldehyde group is leveraged in drug design for target engagement:

4.1. Schiff Base Formation with Biomolecules

  • Reagents/Conditions : Lysine residues in proteins (pH 7.4, 37°C).

  • Product : Covalent protein adducts (e.g., kinase inhibitors) .

Tables of Representative Reactions

Reaction Type Reagents/Conditions Product Source
Aldehyde oxidationKMnO₄, H₂SO₄, 60°C, 4hQuinazoline-6-carboxylic acid
Piperazine alkylationCH₃CH₂Br, K₂CO₃, DMF, 80°C, 12h1-Ethylpiperazine derivative
Knoevenagel condensationMalononitrile, piperidine, EtOH, refluxMethylenemalononitrile adduct

Key Research Findings

  • Anticancer Activity : Derivatives with hydrazone or imine linkages show IC₅₀ values <1 μM against breast (MCF-7) and lung (A549) cancer lines .

  • Kinase Inhibition : Alkylated piperazine derivatives exhibit sub-100 nM affinity for Aurora kinases .

  • Solubility Enhancement : Carboxylic acid derivatives (from oxidation) demonstrate 10-fold improved aqueous solubility vs. parent aldehyde .

Scientific Research Applications

Biological Activities

The biological activities of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde are primarily linked to its role as an inhibitor of specific kinases and its potential in cancer treatment.

Kinase Inhibition

Recent studies have highlighted the efficacy of quinazoline derivatives as inhibitors of p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell proliferation and metastasis. For instance, compounds structurally related to this compound have shown promising inhibitory activity against PAK4, with some analogs achieving half-maximal inhibitory concentrations (IC50) in the low micromolar range .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation, migration, and invasion of various cancer cell lines. For example, related compounds have demonstrated significant inhibition of A549 lung cancer cells through PAK4-dependent pathways . The structural modifications in the piperazine and pyrimidine moieties enhance binding affinity to the target kinases, suggesting that this compound could be further developed as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of quinazoline derivatives, including those similar to this compound:

Case Study 1: PAK4 Inhibition

A series of experiments were conducted where various quinazoline derivatives were synthesized and tested for their ability to inhibit PAK4. The results indicated that modifications at the piperazine nitrogen and the introduction of pyrimidine rings significantly enhanced inhibitory potency. The most potent compounds exhibited IC50 values below 0.1 µM, demonstrating their potential as therapeutic agents against cancers driven by PAK4 signaling .

Case Study 2: Antimetastatic Effects

In vitro assays showed that related compounds reduced the migration and invasion capabilities of A549 cells significantly. The mechanism was attributed to the downregulation of key signaling pathways associated with cell motility and metastasis . These findings suggest a promising application for this class of compounds in developing antimetastatic therapies.

Mechanism of Action

The mechanism of action of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde, we analyze its structural analogs, focusing on core heterocyclic systems, substituent effects, and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications
This compound Quinazoline Pyrimidinyl-piperazine, carbaldehyde ~335.37* Reactive aldehyde for derivatization
3-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole-6-carbaldehyde Indazole Methylpiperazinyl-pyridine, carbaldehyde 321.38 Anticancer candidate (kinase inhibition)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine Imino, p-tolyl, amine ~279.30* Potential antiviral/antitumor activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Fused triazolopyrimidine Variable substituents ~250–350* Isomer-dependent bioactivity

*Calculated based on molecular formulas.

Core Heterocyclic Systems

  • Quinazoline vs.
  • Fused Systems :
    Fused triazolopyrimidines (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing synthetic complexity compared to simpler quinazoline scaffolds.

Substituent Effects

  • Piperazine Moieties :
    The pyrimidinyl-piperazine group in the target compound may enhance selectivity for kinase targets (e.g., EGFR or VEGFR) compared to methylpiperazine in the indazole analog .
  • Carbaldehyde Functionality :
    The aldehyde group enables covalent interactions (e.g., with cysteine residues) or serves as a synthetic handle, distinguishing it from amine- or hydrazine-substituted analogs (e.g., ).

Research Findings and Limitations

  • Synthetic Accessibility :
    The target compound’s synthesis likely follows established quinazoline formylation routes , but regioselective piperazine substitution requires careful optimization.
  • Structural Data Gaps: No crystallographic data for the target compound are cited in the provided evidence. The Cambridge Structural Database (CSD) could provide insights into bond lengths/angles, but such analysis is beyond the current scope.
  • Biological Data : While pyrimidinyl-piperazine analogs show kinase inhibition in preclinical studies, specific data for this compound are absent in the evidence.

Biological Activity

The compound 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a piperazine group and a pyrimidine moiety. Its chemical formula is C17H18N6OC_{17}H_{18}N_6O, and it possesses significant structural characteristics that contribute to its biological activity.

Research has indicated that quinazoline derivatives often act as inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation. Specifically, compounds like This compound have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are implicated in the progression of several cancers .

Anticancer Activity

Several studies have explored the anticancer potential of quinazoline derivatives. For instance:

  • Inhibition of Cell Proliferation : Compounds similar to This compound have shown effectiveness in inhibiting the proliferation of cancer cells. A notable study reported that certain quinazoline derivatives significantly reduced cell viability in various cancer cell lines through CDK inhibition .
  • Selectivity : The selectivity for CDK4/6 over other kinases is crucial for minimizing side effects while maximizing therapeutic efficacy. Research indicates that modifications to the piperazine and pyrimidine substituents can enhance this selectivity .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives have been investigated for additional biological activities:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties against specific bacterial strains, although more research is needed to establish their efficacy .
  • Neuroprotective Effects : Emerging evidence points towards potential neuroprotective effects, making them candidates for further studies in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in cancer cell lines via CDK inhibition
SelectivitySelective inhibition of CDK4/6 compared to other kinases
AntimicrobialExhibits activity against certain bacterial strains
NeuroprotectivePotential effects in neurodegenerative disease models

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of quinazoline derivatives demonstrated that modifications at the piperazine position led to enhanced potency against A549 lung cancer cells. The compound exhibited an IC50 value significantly lower than that of standard treatments, indicating promising therapeutic potential .
  • Neuroprotective Study : Another investigation highlighted the neuroprotective properties of similar quinazoline derivatives in models of oxidative stress, suggesting a mechanism involving the modulation of apoptotic pathways .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)quinazoline-6-carbaldehyde to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves monitoring reaction intermediates via HPLC and adjusting stoichiometric ratios of precursors (e.g., pyrimidine-2-yl piperazine and quinazoline-6-carbaldehyde derivatives). Purification steps should combine column chromatography (chloroform:methanol gradients) with crystallization from dimethyl ether to isolate the target compound . Intermediate characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity at each step.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is essential for resolving conformational ambiguities, particularly for the piperazine-pyrimidine and quinazoline moieties . Complementary techniques include:
  • NMR spectroscopy : Assign peaks for the carbaldehyde proton (δ ~9.8 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm).
  • FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm1^{-1}) and aromatic C-H bonds.
  • Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N values .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
  • Kinase inhibition assays : Test against tyrosine kinase receptors due to the quinazoline scaffold’s known affinity .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing triazole and thiadiazole derivatives as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with substituents at the quinazoline C-2 or pyrimidine C-5 positions to assess steric/electronic effects.
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like EGFR or PDGFR .
  • Data integration : Cross-reference bioactivity data with crystallographic parameters (e.g., bond angles in the piperazine ring ) to identify critical structural motifs.

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Batch variability analysis : Compare synthetic routes (e.g., solvent polarity, catalyst type) to identify impurities affecting bioactivity .
  • Assay standardization : Replicate conflicting studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
  • Meta-analysis : Pool data from analogs (e.g., pyridazine derivatives with antiplatelet activity ) to contextualize outliers.

Q. How can computational models predict the metabolic stability of this compound?

  • Methodological Answer :
  • In silico tools : Use SwissADME or ADMETlab to estimate metabolic sites (e.g., aldehyde oxidation, piperazine N-demethylation).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies for labile groups (e.g., C=O in carbaldehyde) to predict degradation pathways .
  • Experimental validation : Cross-check predictions with microsomal stability assays (human/rat liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.